Cas no 142279-42-3 (Shizukaol D)

Shizukaol D structure
Shizukaol D Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, (2Z)-
- Shizukaol D
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,1
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6
- Propanoic acid,2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a...
- Cyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan,propanoic acid deriv.
- Propanoicacid, 2-[9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-,methyl ester, [1aR-(1aa,1bb,2b,4ab,4bS*,8aa,9a,9aa,10aa,10bb,10cb,11ba)]-
- methyl 2-[(2S,13S,20S)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-
- Q27138127
- HY-N1302
- CHEBI:69785
- FS-10343
- CS-0016706
- methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
- 142279-42-3
- CHEMBL3810102
- AKOS040762343
- methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.0^{2,6.0^{2,14.0^{8,13.0^{10,12.0^{17,19.0^{20,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
- DA-57841
- methyl (2Z)-2-((1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo(14.7.1.02,6.02,14.08,13.010,12.017,19.020,24)tetracosa-5,16(24)-dien-23-ylidene)propanoate
- Propanoic acid, 2-[(1aR,1bS,2R,4aR,4bS,8aS,9R,9aS,10aR,10bS,10cS,11bS)-9-[(acetyloxy)methyl]-1a,1b,2,3,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-hexadecahydro-2-hydroxy-7-(hydroxymethyl)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-4(1H)-ylidene]-, methyl ester, (2Z)-
-
- Inchi: 1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/t14?,15?,18?,19?,20?,21?,23?,26?,28?,31-,32-,33-/m0/s1
- InChI-Schlüssel: UEHIWILSQZCXQY-IJANUWCPSA-N
- Lächelt: O1C(C(C([H])([H])O[H])=C2C([H])([H])C3([H])C([H])(C([H])([H])OC(C([H])([H])[H])=O)C4([H])C([H])([H])C4([H])[C@]3(C([H])([H])[H])C3([H])C([H])([H])C4=C5C([H])(C(=C(C(=O)OC([H])([H])[H])C([H])([H])[H])C(C([H])([C@@]5(C([H])([H])[H])C5([H])C([H])([H])C54[H])O[H])=O)[C@@]132)=O
Berechnete Eigenschaften
- Genaue Masse: 578.25200
- Monoisotopenmasse: 578.252
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1500
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topologische Polaroberfläche: 136
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.4±0.1 g/cm3
- Siedepunkt: 780.8±60.0 °C at 760 mmHg
- Flammpunkt: 253.4±26.4 °C
- PSA: 136.43000
- LogP: 2.44790
- Dampfdruck: 0.0±6.1 mmHg at 25°C
Shizukaol D Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Shizukaol D Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA69949-5mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 5mg |
$830.00 | 2024-04-20 | |
A2B Chem LLC | AA69949-50mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 50mg |
$4873.00 | 2024-04-20 | |
TargetMol Chemicals | TN5013-5mg |
Shizukaol D |
142279-42-3 | 5mg |
¥ 4890 | 2024-07-19 | ||
A2B Chem LLC | AA69949-1000mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 1000mg |
$43277.00 | 2024-04-20 | |
TargetMol Chemicals | TN5013-1 ml * 10 mm |
Shizukaol D |
142279-42-3 | 1 ml * 10 mm |
¥ 7430 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5013-1 mg |
Shizukaol D |
142279-42-3 | 1mg |
¥2835.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S33600-5mg |
Shizukaol D |
142279-42-3 | 5mg |
¥5600.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5013-5 mg |
Shizukaol D |
142279-42-3 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
TargetMol Chemicals | TN5013-1 mL * 10 mM (in DMSO) |
Shizukaol D |
142279-42-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
A2B Chem LLC | AA69949-500mg |
Shizukaol D |
142279-42-3 | 98% by HPLC | 500mg |
$27058.00 | 2024-04-20 |
Shizukaol D Verwandte Literatur
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
142279-42-3 (Shizukaol D) Verwandte Produkte
- 142279-41-2(Shizukaol C)
- 131984-98-0(shizukaol A)
- 943136-39-8(Chlorahololide D)
- 1992939-83-9(Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride)
- 2138008-70-3(2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethyl(2,2,2-trifluoroethyl)amine)
- 85952-76-7(N-{[2-(Trifluoromethyl)phenyl]methyl}cyclopentanamine)
- 2877655-03-1(N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide)
- 1261758-62-6(3-Chloro-5-iodo-2-(2-(trifluoromethoxy)phenyl)pyridine)
- 209847-87-0(3-Hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one)
- 2138098-86-7(4-Methyl-3-(1,2-thiazol-4-yl)cyclohexan-1-amine)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
